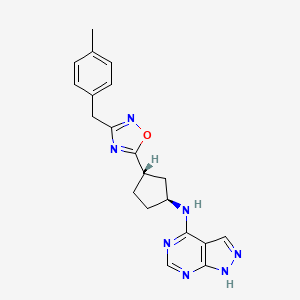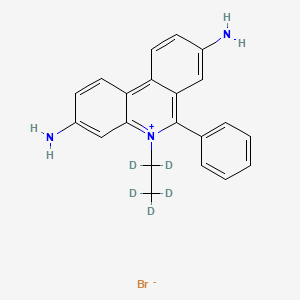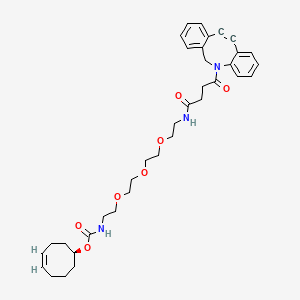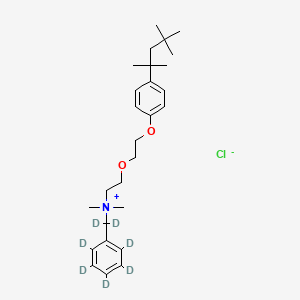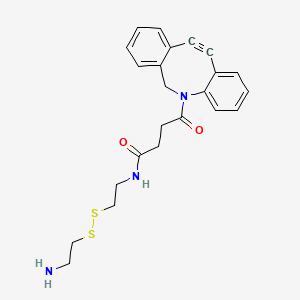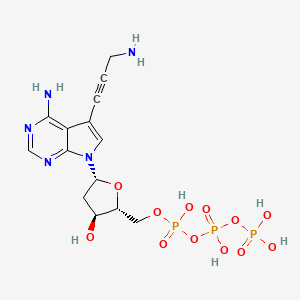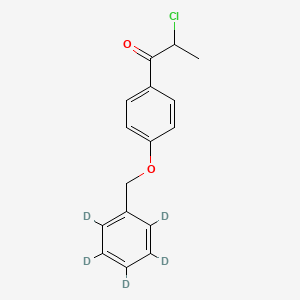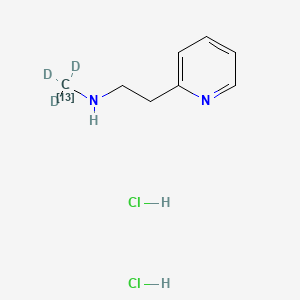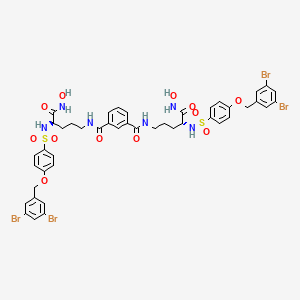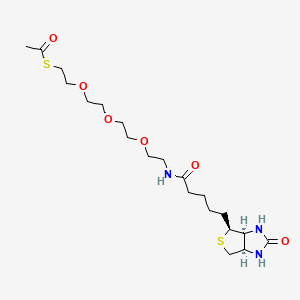
Biotin-PEG3-methyl ethanethioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-PEG3-methyl ethanethioate is a biotinylated polyethylene glycol derivative used primarily for biotinylation processes. The biotin group in this compound serves as an affinity label towards proteins such as avidin and streptavidin, making it a valuable tool in various biochemical applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG3-methyl ethanethioate involves the conjugation of biotin with a polyethylene glycol (PEG) chain, followed by the attachment of a methyl ethanethioate group. The process typically includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form biotin-NHS ester.
PEGylation: The activated biotin is then reacted with a PEG derivative, such as PEG3-amine, under mild conditions to form biotin-PEG3.
Thioester Formation: The biotin-PEG3 is further reacted with methyl ethanethioate in the presence of a base like triethylamine to form this compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving:
Custom Synthesis: Tailored synthesis protocols to meet specific requirements.
cGMP Manufacturing: Compliance with current Good Manufacturing Practices to ensure product quality and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Biotin-PEG3-methyl ethanethioate primarily undergoes:
Substitution Reactions: The thioester group can participate in nucleophilic substitution reactions.
Biotinylation Reactions: The biotin moiety can form strong non-covalent bonds with avidin or streptavidin.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles such as amines or thiols can react with the thioester group.
Mild Conditions: Reactions are typically carried out under mild conditions to preserve the integrity of the biotin and PEG moieties.
Major Products
Biotinylated Proteins: When used in biotinylation reactions, the major products are biotinylated proteins or other biomolecules.
Aplicaciones Científicas De Investigación
Biotin-PEG3-methyl ethanethioate has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of PROTACs (Proteolysis Targeting Chimeras) for targeted protein degradation.
Biology: Employed in biotinylation of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents.
Industry: Applied in the immobilization of biomolecules on surfaces for biosensor development.
Mecanismo De Acción
Biotin-PEG3-methyl ethanethioate exerts its effects through the biotin moiety, which binds with high affinity to avidin or streptavidin. This interaction is utilized in various applications, such as:
Protein Labeling: The biotin group labels proteins, enabling their detection and purification.
Targeted Protein Degradation: In PROTACs, the this compound linker facilitates the recruitment of target proteins to the ubiquitin-proteasome system for degradation.
Comparación Con Compuestos Similares
Similar Compounds
Biotin-PEG2-methyl ethanethioate: Similar structure but with a shorter PEG chain.
Biotin-PEG4-methyl ethanethioate: Similar structure but with a longer PEG chain.
Biotin-PEG3-amine: Lacks the methyl ethanethioate group, used for different biotinylation applications.
Uniqueness
Biotin-PEG3-methyl ethanethioate is unique due to its specific PEG chain length and the presence of the methyl ethanethioate group, which provides distinct reactivity and solubility properties. This makes it particularly suitable for applications requiring precise biotinylation and linker functionality .
Propiedades
Fórmula molecular |
C20H35N3O6S2 |
|---|---|
Peso molecular |
477.6 g/mol |
Nombre IUPAC |
S-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethyl] ethanethioate |
InChI |
InChI=1S/C20H35N3O6S2/c1-15(24)30-13-12-29-11-10-28-9-8-27-7-6-21-18(25)5-3-2-4-17-19-16(14-31-17)22-20(26)23-19/h16-17,19H,2-14H2,1H3,(H,21,25)(H2,22,23,26)/t16-,17-,19-/m0/s1 |
Clave InChI |
ILRFJMGXXLLAJU-LNLFQRSKSA-N |
SMILES isomérico |
CC(=O)SCCOCCOCCOCCNC(=O)CCCC[C@H]1[C@@H]2[C@H](CS1)NC(=O)N2 |
SMILES canónico |
CC(=O)SCCOCCOCCOCCNC(=O)CCCCC1C2C(CS1)NC(=O)N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


